molecular formula C6H11NO2 B139869 (E)-4-(dimethylamino)but-2-enoic acid CAS No. 149586-32-3

(E)-4-(dimethylamino)but-2-enoic acid

Cat. No. B139869
M. Wt: 129.16 g/mol
InChI Key: ITGIYLMMAABTHC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-4-(dimethylamino)but-2-enoic acid” is a chemical compound with the empirical formula C6H11NO2 . It has a molecular weight of 129.16 .


Molecular Structure Analysis

The molecular structure of “(E)-4-(dimethylamino)but-2-enoic acid” can be represented by the SMILES string CN(C/C=C/C(O)=O)C . The InChI representation is 1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+ .


Physical And Chemical Properties Analysis

“(E)-4-(dimethylamino)but-2-enoic acid” has a molecular weight of 129.16 . The empirical formula is C6H11NO2 .

Scientific Research Applications

Dual Inhibitors in Cancer Research

(E)-4-(dimethylamino)but-2-enoic acid derivatives were studied for their potential as dual irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These compounds were designed to target different cysteine residues in the kinase domains of EGFR and VEGFR-2, showing promise as cancer treatments (Wissner et al., 2007).

Acid-Base Strength and Acidochromism

Research on stilbazolium salts bearing dimethylamino substituents, including trans isomers of iodides of (E)-4-(dimethylamino)but-2-enoic acid, revealed significant acidochromism in their absorption spectra. These findings are relevant for applications that require color-changing properties, particularly in response to pH changes (Benassi et al., 2015).

Anion Recognition and Sensing

A study demonstrated the use of 4-(N,N-dimethylamino)benzoic acid, a close relative of (E)-4-(dimethylamino)but-2-enoic acid, for anion recognition. It showed a high affinity and selectivity for divalent anions, suggesting its potential in sensing applications (Hou & Kobiro, 2006).

Electrochemiluminescence in Biological Detection

4-(Dimethylamino)butyric acid, a compound similar to (E)-4-(dimethylamino)but-2-enoic acid, was used in electrochemiluminescence (ECL) for detecting biological substances. This approach, involving gold nanoparticle amplification, significantly enhanced the sensitivity of ECL detection methods (Yin et al., 2005).

Safety And Hazards

The safety data sheet for “(E)-4-(dimethylamino)but-2-enoic acid” suggests that it may be an irritant . In case of inhalation, it is recommended to move the victim into fresh air and provide artificial respiration if necessary . If the chemical comes into contact with the skin, it is advised to remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinsing the mouth with water is suggested, but vomiting should not be induced .

properties

IUPAC Name

(E)-4-(dimethylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGIYLMMAABTHC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(dimethylamino)but-2-enoic acid

CAS RN

149586-32-3
Record name (2E)-4-(Dimethylamino)-2-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149586323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-(Dimethylamino)-2-butenoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX5TY62KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

100 mg of 4-dimethylamino-2-butenoic acid (0.63 mmol) which was prepared by reaction between 4-bromo-2-butenoic acid and dimethylamine in THF, was added in 2 ml DMF and 185 mg of 4 (0.53 mmol) was added followed by 0.6 mmol EDC. The mixture was stirred over night at room temperature and the final product was purified by preparative HPLC to give 120 mg product as light yellow solid, yield 40%. HPLC-MS: m/z: 496 [M+1]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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